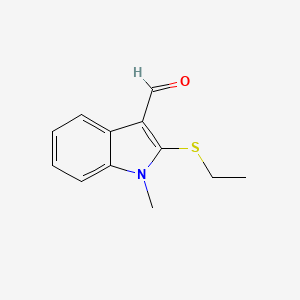

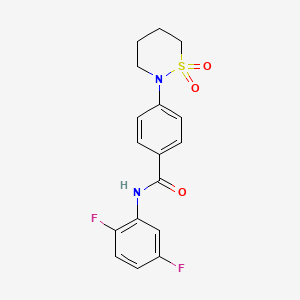

2-(ethylsulfanyl)-1-methyl-1H-indole-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

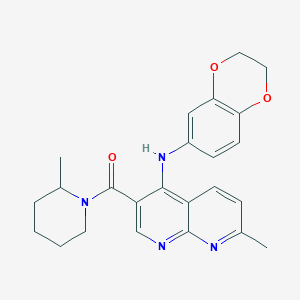

2-(ethylsulfanyl)-1-methyl-1H-indole-3-carbaldehyde is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a derivative of indole, which is a heterocyclic aromatic organic compound. The molecular formula of 2-(ethylsulfanyl)-1-methyl-1H-indole-3-carbaldehyde is C12H13NOS, and its molecular weight is 219.3 g/mol.

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

2-(Ethylsulfanyl)-1-methyl-1H-indole-3-carbaldehyde is involved in chemical synthesis processes due to its reactivity and versatility as a building block in organic chemistry. The molecule serves as a precursor in the efficient synthesis of various heterocyclic compounds. For example, Gribble et al. (2002) described the synthesis of 4-(phenylsulfonyl)-4H-furo[3,4-b]indoles from indole-3-carbaldehyde, demonstrating the utility of indole derivatives in constructing fused heterocyclic structures (G. Gribble, Jun Jiang, Yanbing Liu, 2002). Similarly, the work of Kuniyoshi Shimizu et al. (2003) highlights the use of indole-3-carbaldehyde as a tyrosinase inhibitor, showcasing its potential in developing biochemical tools or therapeutic agents (Kuniyoshi Shimizu, X. Geng, Mika Hashiguchi, et al., 2003).

Photophysical Studies

The indole core of 2-(ethylsulfanyl)-1-methyl-1H-indole-3-carbaldehyde makes it a candidate for photophysical studies. Anita Kailas Sanap et al. (2015) explored the synthesis and photophysical properties of novel coumarin-based styryl dyes incorporating indole-3-carbaldehyde, indicating its role in the development of materials with specific optical properties (Anita Kailas Sanap, Kailas K. Sanap, G. Shankarling, 2015).

Catalytic and Synthetic Applications

Indole derivatives, by extension, including those related to 2-(ethylsulfanyl)-1-methyl-1H-indole-3-carbaldehyde, find applications in catalysis and synthetic chemistry. M. Singh et al. (2017) designed palladacycles from indole-based ligands, showing the application of indole derivatives in catalyzing organic reactions, which could be indirectly relevant to derivatives like 2-(ethylsulfanyl)-1-methyl-1H-indole-3-carbaldehyde (M. Singh, Fariha Saleem, R. Pal, et al., 2017).

Green Chemistry

In the context of sustainable and green chemistry, the synthesis and applications of indole-3-carbaldehyde derivatives underscore the importance of environmentally friendly synthetic routes. Yogita Madan (2020) reported a green, nanocatalyzed synthetic route for Knoevenagel condensation involving indole-3-carbaldehyde, highlighting the molecule's role in facilitating reactions under benign conditions (Yogita Madan, 2020).

Propriétés

IUPAC Name |

2-ethylsulfanyl-1-methylindole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NOS/c1-3-15-12-10(8-14)9-6-4-5-7-11(9)13(12)2/h4-8H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJAMCTSYRIJKSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=C(C2=CC=CC=C2N1C)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(ethylsulfanyl)-1-methyl-1H-indole-3-carbaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,4-Difluorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2666433.png)

![N-[(2,4-dichlorophenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide](/img/structure/B2666437.png)

![N-[(4-Pyrrolidin-3-yloxypyridin-2-yl)methyl]acetamide;2,2,2-trifluoroacetic acid](/img/structure/B2666440.png)

![methyl 6-chloro-2-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B2666441.png)

![N,N-diethyl-1-isobutyryl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2666444.png)